(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, which is the primary active metabolite of the well-known antidepressant Fluoxetine. The compound is distinguished by its incorporation of deuterium, a stable isotope of hydrogen, which enhances its utility in pharmacokinetic studies and metabolic pathway investigations. The phthalimide moiety serves as a protecting group in organic synthesis, while the phenyl-d5 label indicates the presence of deuterium atoms within the phenyl ring .
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is primarily synthesized from commercially available starting materials through multi-step synthetic routes. It falls under the classification of pharmaceutical compounds, specifically as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Fluoxetine . The compound's CAS number is 1217770-71-2, and its molecular formula is C₁₆H₁₁D₅F₃NO, with a molecular weight of 300.33 g/mol .
The synthesis of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves several key steps:
In industrial settings, the production process mirrors laboratory methods but emphasizes optimization for yield and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography are often employed to enhance efficiency and scalability.
The molecular structure of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) features:
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) can participate in various chemical reactions:
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) functions similarly to Fluoxetine as a selective serotonin reuptake inhibitor. It works by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, which is associated with its antidepressant effects. The presence of deuterium does not significantly alter this pharmacological activity but aids in tracing the compound during metabolic studies .
While specific physical properties such as density and boiling point are not readily available for (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5), general characteristics include:
These properties are essential for understanding the compound's behavior under various conditions and its interactions within biological systems .
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has several significant applications in scientific research:
Through these applications, (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) plays a crucial role in advancing our understanding of drug behavior and efficacy in therapeutic contexts.
The synthesis of (S)-Norfluoxetine-d5 Phthalimide hinges on strategic deuterium incorporation and stereoselective C-O bond formation. Key pathways include:
Gabriel Synthesis with Deuterated Building Blocks:Ring-deuterated benzyl bromide-d5 (C₆H₅Br-d5) undergoes nucleophilic substitution with potassium phthalimide, yielding N-(phenyl-d5)phthalimide. Subsequent hydrolysis liberates the deuterated primary amine (3-phenyl-d5-propan-1-amine), a key precursor for norfluoxetine [10]. This method achieves >98% isotopic purity by minimizing exchangeable deuterium positions.
Asymmetric Ether Formation:(S)-3-(Methylamino)-1-phenylpropan-1-ol (CAS 114133-37-8) is reacted with 4-chlorobenzotrifluoride under Mitsunobu conditions (DIAD/PPh₃), generating the chiral ether with inversion at the alcohol center. Catalytic Pd₂(dba)₃/XPhos enables coupling with deuterated phenylboronic acid-d5 for phenyl-d5 introduction, preserving enantiomeric integrity [1] [6].
Chiral Resolution of Racemic Mixtures:Racemic norfluoxetine-d5 synthesized from non-chiral precursors is resolved using preparative chiral HPLC (Chirobiotic V® column) or enzymatic kinetic resolution with Candida antarctica lipase B. The latter selectively acetylates the (R)-enantiomer, leaving (S)-norfluoxetine-d5 for phthalimide protection [1] [7].
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Reagent | Yield (%) | ee (%) | Isotopic Purity |
---|---|---|---|---|
Gabriel Synthesis | K phthalimide/C₆H₅Br-d5 | 85 | N/A | >99% |
Mitsunobu Coupling | DIAD/PPh₃/4-Cl-C₆H₄CF₃ | 78 | 95 | 98% |
Enzymatic Resolution | Lipase B/isopropenyl acetate | 45* | >99 | 97% |
Yield refers to recovered (S)-enantiomer |
Chiral auxiliaries enforce stereocontrol during deuterium labeling to avoid racemization:
Evans Oxazolidinones:(4S)-Benzyl oxazolidinone directs diastereoselective alkylation of 3-(4-(trifluoromethyl)phenoxy)propanoyl derivatives. Quenching with D₂O/CD₃OD introduces deuterium at the α-position without epimerization, achieving de >98% [1]. The auxiliary is cleaved via LiAlD₄ reduction, yielding chiral deuterated alcohols for amination.
Ellman Sulfinimides:tert-Butanesulfinamide forms chiral N-sulfinyl imines with deuterated aldehydes (e.g., phenyl-d5CDO). Grignard addition with PhCH₂MgBr generates protected amines that hydrolyze to (S)-norfluoxetine-d5 precursors. The tert-butylsulfinyl group enhances crystallinity, facilitating diastereomer separation [3] [10].
Cinchona Alkaloid Phase-Transfer Catalysts:O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide catalyzes the alkylation of glycine phthalimide-d5 with deuterated benzyl bromides under biphasic conditions. This affords α-deuterated phenylalanine-d5 analogues with 90% ee, adaptable for norfluoxetine side-chain synthesis [10].
Table 2: Chiral Auxiliary Performance Metrics
Auxiliary | Diastereoselectivity (de) | Recovery Yield (%) | Stability to Deuterium |
---|---|---|---|
Evans Oxazolidinone | >98% | 90 | High |
Ellman Sulfinimide | 95% | 85 | Moderate |
Cinchona PTC Catalyst | 90% | N/A (catalytic) | Low |
Transitioning from batch to continuous flow systems addresses exothermicity and chiral drift in large-scale synthesis:
Photochemical Deuterium Exchange:A Corning® Advanced-Flow reactor with UV-transparent modules facilitates H/D exchange in tetrahydrofuran-d8 solutions of norfluoxetine phthalimide. Using Ir(ppy)₃ photocatalyst and D₂O, >95% deuterium incorporation at phenyl positions is achieved in 5 minutes residence time, versus 24 hours in batch [4].
Enantioselective Hydrogenation:Microfluidic reactors with immobilized Rh-(R,R)-Et-DuPhos catalysts reduce deuterated enamide intermediates (e.g., 3-oxo-3-(phenyl-d5)-N-phthalimidopropanamide) at 50 bar H₂. Continuous flow maintains chiral induction (>99% ee) and suppresses catalyst deactivation, boosting space-time yield to 1.2 kg·L⁻¹·day⁻¹ [4] [8].
Integrated Protection-Coupling-Deprotection:A three-stage flow system combines:
Table 3: Flow Reactor vs. Batch Process Economics
Parameter | Batch Process | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 48–72 h | 2–3 h | 24x faster |
Chiral Purity (ee) | 90–95% | >99% | 5–10% increase |
Catalyst Loading | 5 mol% | 0.5 mol% | 90% reduction |
Annual Output (kg) | 50 | 300 | 6x higher |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3